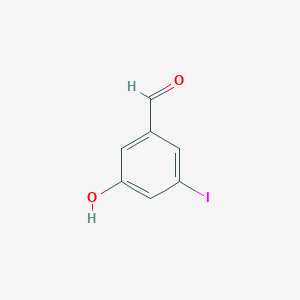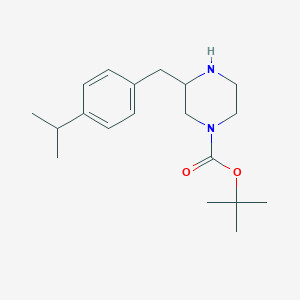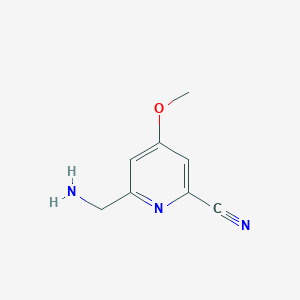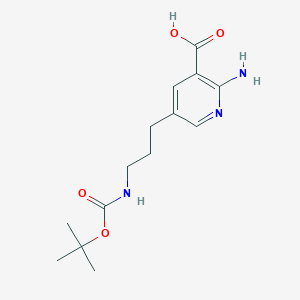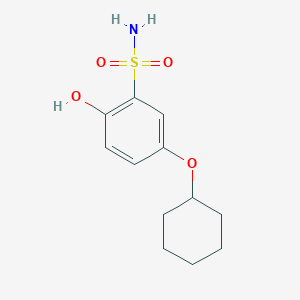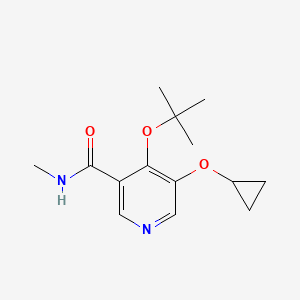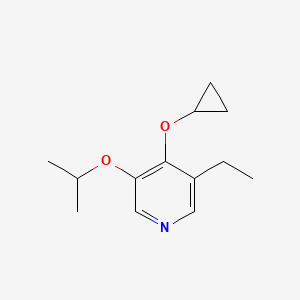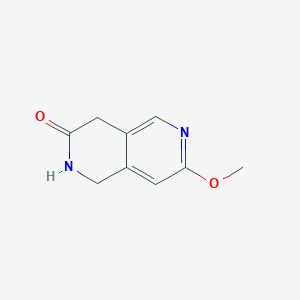
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-aminopyridine derivatives: This method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of methoxy-substituted pyridine derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
7-Hydroxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
The presence of the methoxy group in 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
7-methoxy-2,4-dihydro-1H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-7-4-10-8(12)2-6(7)5-11-9/h3,5H,2,4H2,1H3,(H,10,12) |
InChI-Schlüssel |
WGDTXJNGMBVIAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C2CC(=O)NCC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


